molecular formula C10H13N B174000 7-ethyl-2,3-dihydro-1H-indole CAS No. 196303-47-6

7-ethyl-2,3-dihydro-1H-indole

Cat. No.: B174000
CAS No.: 196303-47-6
M. Wt: 147.22 g/mol
InChI Key: FTHXMWFBMSQKEA-UHFFFAOYSA-N
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Description

7-Ethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused ring system consisting of a benzene ring fused to a pyrrole ring, with an ethyl group attached at the seventh position and a partially saturated pyrrole ring.

Biochemical Analysis

Biochemical Properties

7-ethyl-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . The interactions of this compound with these biomolecules can influence various biochemical pathways, leading to significant biological effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . Similarly, this compound may modulate cellular processes, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to inhibition or activation of these targets. For instance, indole derivatives have been shown to inhibit certain enzymes involved in disease pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular processes, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects. Studies have shown that indole derivatives can have threshold effects, where a certain dosage is required to achieve the desired biological activity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall biological activity of this compound and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in particular subcellular regions can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reduction of 7-ethylindole using catalytic hydrogenation. The reaction typically employs a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The process would include the hydrogenation of 7-ethylindole in the presence of a suitable catalyst, followed by purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 7-ethylindole using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated indoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 7-Ethylindole.

    Reduction: Fully saturated indoline derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

7-Ethyl-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    7-Ethylindole: Similar structure but lacks the partially saturated pyrrole ring.

    2,3-Dihydro-1H-indole: Lacks the ethyl group at the seventh position.

    Indoline: Fully saturated indole derivative.

Uniqueness: 7-Ethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and partial saturation, which confer distinct chemical and biological properties compared to other indole derivatives. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

7-ethyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-5,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHXMWFBMSQKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196303-47-6
Record name 7-ethyl-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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